JNJ-64619178 - 2086772-26-9

JNJ-64619178

Catalog Number: EVT-270827
CAS Number: 2086772-26-9
Molecular Formula: C22H23BrN6O2
Molecular Weight: 483.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JNJ-64619178 (Onametostat) is a potent, selective, small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). [, , , ] PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and DNA repair. [, ] JNJ-64619178 acts by binding to the S-adenosylmethionine (SAM) binding pocket of PRMT5, thereby inhibiting its enzymatic activity. [, ] This inhibition leads to a decrease in symmetric dimethylarginine (SDMA) levels, disrupting downstream cellular processes. [, ]

Future Directions
  • Biomarker Development: Identification of predictive biomarkers for response to JNJ-64619178 treatment, such as splicing factor mutations, could help personalize therapy and improve clinical outcomes. [, ]
  • Combination Therapies: Exploring the synergistic potential of JNJ-64619178 in combination with other therapies, such as chemotherapy, immunotherapy, or targeted agents, could further enhance its efficacy. [, ]
  • Clinical Trials: Continued clinical evaluation of JNJ-64619178 in various cancer types, including lung cancer, hematologic malignancies, and solid tumors, will further elucidate its therapeutic potential and inform optimal dosing strategies. [, , , ]

JNJ-64619178 is a potent, selective, and orally bioavailable protein arginine methyltransferase 5 (PRMT5) inhibitor. [, , , , , ] It exhibits a pseudo-irreversible mode of action by binding to both the S-adenosyl methionine (SAM) and protein substrate-binding pockets of the PRMT5/MEP50 complex. [, ] Studies have shown its antitumor activity in various cancer models, including lung cancer, hematological malignancies, and adenoid cystic carcinoma. [, , , , , ]

GSK3326595

Compound Description: GSK3326595 is a potent and selective small-molecule inhibitor of PRMT5. [, , ] Similar to JNJ-64619178, it has been investigated in clinical trials for various cancers. [, ]

EPZ015938

Compound Description: EPZ015938 is another PRMT5 inhibitor, structurally distinct from JNJ-64619178. [] It has demonstrated efficacy in preclinical studies.

Relevance: While both target PRMT5, the distinct structures of EPZ015938 and JNJ-64619178 might lead to differences in their binding affinities, selectivity profiles, and pharmacological properties. []

MRTX1719

Compound Description: MRTX1719 is an MTA-cooperative PRMT5 inhibitor. [] This mechanism allows it to selectively target tumors with MTAP deletion, which leads to MTA accumulation and enhances MRTX1719's inhibitory activity. []

Relevance: Unlike JNJ-64619178, MRTX1719 exploits the MTAP deletion status for selective targeting of cancer cells. [] This suggests a distinct binding mode compared to JNJ-64619178, potentially offering an improved safety profile by sparing MTAP-proficient cells.

SGC0946

Compound Description: SGC0946 is a SAM-competitive inhibitor originally developed to target DOT1L, a histone methyltransferase. [] It has shown inhibitory activity against CamA, a C. difficile-specific DNA adenine methyltransferase. []

Relevance: Although SGC0946 inhibits a different methyltransferase, its ability to inhibit CamA, another SAM-dependent enzyme, suggests potential cross-reactivity with PRMT5, similar to JNJ-64619178, which also targets the SAM-binding pocket. []

SGC8158

Compound Description: SGC8158 is a SAM-competitive inhibitor designed to target PRMT7. [] It has demonstrated inhibitory activity against CamA in vitro. []

Relevance: Like JNJ-64619178, SGC8158 targets the SAM-binding site of a protein arginine methyltransferase. [] This structural similarity might translate to overlapping activity profiles and potential cross-reactivity.

PH020-803

Compound Description: PH020-803 is an MTA-cooperative and brain-penetrable PRMT5 inhibitor. [] It exhibits selective cytotoxicity towards MTAP-deleted tumor cells, sparing MTAP-proficient cells and minimizing hematological toxicity. []

Relevance: Compared to JNJ-64619178, PH020-803 showcases an improved safety profile due to its MTA-cooperative mechanism. [] Additionally, its brain-penetrating ability suggests potential applications in treating brain tumors, which may differ from JNJ-64619178. []

Overview

JNJ-64619178 is a selective and potent inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in the methylation of arginine residues on various proteins, influencing numerous cellular processes including gene expression, signal transduction, and splicing. This compound is currently under investigation for its therapeutic potential in treating advanced malignant solid tumors and non-Hodgkin lymphomas. The primary focus of clinical studies has been to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with treatment-refractory cancers .

Source and Classification

JNJ-64619178 was developed as part of a broader effort to target PRMT5 for cancer therapy. It belongs to a class of small-molecule inhibitors specifically designed to disrupt the enzymatic activity of PRMT5, which has been implicated in oncogenesis due to its role in regulating the expression of oncogenes and tumor suppressor genes . The compound's development is supported by various studies that explore its binding affinity, mechanism of action, and potential clinical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of JNJ-64619178 involves several chemical reactions that utilize advanced organic synthesis techniques. Key methods include:

  • Mitsunobu Reaction: This reaction employs triphenylphosphine and diethyl azodicarboxylate as reagents to facilitate the formation of the desired triazole-adenosine analogs .
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry approach allows for the efficient synthesis of diverse triazole compounds by reacting azides with terminal alkynes in the presence of a copper catalyst .
  • Purification Techniques: Following synthesis, compounds are typically purified using silica gel chromatography or reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity and yield .

These methods highlight the compound's complex synthetic pathway, emphasizing the need for precision in each step to achieve the target molecular structure.

Molecular Structure Analysis

Structure and Data

The molecular structure of JNJ-64619178 is characterized by its unique arrangement that allows for effective binding to the active site of PRMT5. The compound's structure includes:

  • A triazole ring system that enhances its interaction with the enzyme.
  • Functional groups that contribute to its binding affinity and selectivity for PRMT5 over other methyltransferases.

Crystallographic studies have provided detailed insights into the binding interactions between JNJ-64619178 and PRMT5, revealing critical contacts that stabilize the inhibitor-enzyme complex . The refined structure has been deposited in the Protein Data Bank under accession code PDB=6RLQ.

Chemical Reactions Analysis

Reactions and Technical Details

JNJ-64619178 undergoes specific chemical reactions that facilitate its function as an inhibitor. These include:

  • Enzymatic Inhibition: The compound acts by binding to PRMT5, preventing substrate access and thereby inhibiting methylation activity. The inhibition mechanism involves a two-step process: rapid binding followed by a slower conformational change leading to a stable complex with the enzyme .
  • Kinetic Studies: Research indicates that the compound exhibits a dissociation constant close to zero, suggesting very slow release from PRMT5, which contributes to its potency as an inhibitor .

These reactions underscore the compound's potential effectiveness in disrupting PRMT5-mediated signaling pathways relevant in cancer biology.

Mechanism of Action

Process and Data

The mechanism by which JNJ-64619178 exerts its effects involves several key processes:

  1. Binding Affinity: The compound selectively binds to PRMT5, inhibiting its ability to methylate target proteins.
  2. Target Engagement: Pharmacokinetic studies have shown dose-proportional plasma exposure and robust engagement with target proteins, confirming effective inhibition at clinically relevant doses .
  3. Clinical Activity: In early-phase clinical trials, JNJ-64619178 demonstrated preliminary antitumor activity, particularly in patients with adenoid cystic carcinoma, highlighting its potential as a therapeutic agent .

These mechanisms illustrate how JNJ-64619178 can disrupt cancer cell proliferation through targeted inhibition of a critical regulatory enzyme.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JNJ-64619178 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 Da.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited water solubility.
  • Stability: The compound is stable under physiological conditions but may require specific storage conditions to maintain integrity.

These properties are crucial for determining appropriate dosing regimens and formulation strategies for clinical use.

Applications

Scientific Uses

JNJ-64619178 is primarily being explored for its applications in oncology. Its potential uses include:

  • Cancer Therapy: As a targeted therapy for malignancies characterized by aberrant PRMT5 activity.
  • Research Tool: To study the role of protein arginine methylation in cellular processes such as gene expression regulation and signal transduction.

The ongoing research into JNJ-64619178 aims to better understand its therapeutic window, optimal dosing strategies, and potential biomarkers for patient selection in future clinical trials .

Introduction to Protein Arginine Methyltransferase 5 (PRMT5) and Therapeutic Targeting

PRMT5 in Epigenetic Regulation and Oncogenesis

Protein arginine methyltransferase 5 (PRMT5) is the primary type II enzyme responsible for symmetric dimethylarginine (sDMA) post-translational modifications on both histone and non-histone proteins. As a key epigenetic regulator, PRMT5 catalyzes methylation of histone H4 (H4R3me2s) and histone H3 (H3R8me2s), leading to transcriptional repression of tumor suppressor genes such as RB1, ST7, and NM23 [7]. Non-histone substrates include critical proteins involved in RNA processing (e.g., spliceosome components Sm proteins), DNA repair (e.g., p53), and signal transduction (e.g., PI3K, E2F-1) [5] [6]. This multifaceted role positions PRMT5 as a master regulator of cellular processes central to oncogenesis—including proliferation, differentiation, and apoptosis evasion.

PRMT5 is frequently dysregulated in human malignancies. Overexpression occurs in 60-70% of solid tumors (e.g., non-small cell lung cancer (NSCLC), breast cancer, glioblastoma) and hematological malignancies (e.g., lymphomas, acute myeloid leukemia), where it correlates with advanced disease stage and poor prognosis [4] [7]. Mechanistically, PRMT5 supports oncogenesis by:

  • Splicing Dysregulation: Methylating spliceosome components (e.g., Sm proteins) to maintain accurate pre-mRNA splicing. Inhibition causes aberrant splicing and intron retention, particularly affecting genes essential for DNA replication and repair [5] [6].
  • Epigenetic Silencing: Recruiting DNA methyltransferases and histone deacetylases to repress tumor suppressor loci [7].
  • Oncogenic Signaling Amplification: Enhancing activity of pathways like EGFR and PI3K/AKT through arginine methylation [2] [7].

Table 1: Key PRMT5 Substrates and Oncogenic Functions

Substrate CategorySpecific TargetsBiological ConsequenceCancer Link
HistonesH3R8, H4R3Transcriptional repressionTumor suppressor silencing
Spliceosome factorsSm proteins, FUSSplicing fidelityGenomic instability
Transcription factorsp53, E2F-1Altered transactivation potentialCell cycle dysregulation
Signaling kinasesPI3K, EGFREnhanced pathway activationMetastasis and invasion

Rationale for PRMT5 Inhibition in Cancer Therapy

The therapeutic targeting of PRMT5 exploits two key vulnerabilities in cancer biology: synthetic lethality and splicing addiction.

  • MTAP-Deletion Vulnerability: Approximately 15% of cancers harbor co-deletion of the MTAP (methylthioadenosine phosphorylase) and CDKN2A genes. MTAP loss causes accumulation of methylthioadenosine (MTA), a natural PRMT5 inhibitor that binds the S-adenosylmethionine (SAM) pocket. This partially inactivates PRMT5, making cancer cells hyper-dependent on residual PRMT5 activity. Pharmacological inhibition exacerbates this vulnerability, sparing MTAP-wild-type cells [9]. Tumors with this deletion include glioblastoma (∼60%), pancreatic adenocarcinoma (∼35%), and NSCLC (∼20%) (Table 2).

  • Splicing Dysfunction in SF3B1-Mutant Cancers: Mutations in splicing factors (e.g., SF3B1, U2AF1) occur in >50% of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). These tumors exhibit heightened sensitivity to PRMT5 inhibition due to pre-existing spliceosome instability [5] [6].

  • Resistance Mitigation: PRMT5 inhibition overcomes resistance to targeted therapies. In estrogen receptor-positive (ER+) breast cancers resistant to CDK4/6 inhibitors (e.g., palbociclib), RB1 loss confers dependency on PRMT5 for G1/S transition via FUS-mediated RNA Pol II regulation [2].

Table 2: Biomarker-Guided Indications for PRMT5 Inhibitors

BiomarkerTumor TypesPrevalenceTherapeutic Rationale
MTAP deletionGlioblastoma, NSCLC, Pancreatic adenocarcinoma20-60%Synthetic lethality with PRMT5 inhibition
Splicing factor mutationsMDS, AML, CMML40-60%Splicing addiction
RB1 lossER+ breast cancer, SCLC10-30%Cell cycle dysregulation rescue

Historical Development of PRMT5 Inhibitors

Early PRMT5 inhibitors faced significant challenges due to on-target hematological toxicity and insufficient therapeutic windows. First-generation inhibitors (e.g., GSK3326595, PF-06939999) were SAM-competitive and non-selective, causing dose-limiting thrombocytopenia and anemia in clinical trials [4]. Despite preliminary activity in subsets of NHL and adenoid cystic carcinoma (ACC), development of several candidates (e.g., PF-06939999) was terminated due to strategic decisions rather than efficacy [4].

JNJ-64619178 (Onametostat) emerged as a next-generation inhibitor addressing these limitations through unique pharmacological properties:

  • Pseudoirreversible Binding: JNJ-64619178 occupies both the SAM and substrate pockets of PRMT5, forming a stable complex with slow off-rate kinetics (dissociation constant k~4~ ≈ 0). This results in prolonged target suppression despite transient drug exposure [5] [6].
  • Sub-nanomolar Potency: Inhibits PRMT5-MEP50 with an IC~50~ of 0.14 nM, significantly lower than early inhibitors (e.g., EPZ015666 IC~50~ = 22 nM) [3] [5].
  • Cellular Selectivity: >1,000-fold selectivity over other methyltransferases (e.g., PRMT1, PRMT4) and kinases, minimizing off-target effects [6].

Table 3: Evolution of PRMT5 Inhibitors

Inhibitor GenerationRepresentative AgentsKey FeaturesClinical Limitations
First-generationGSK3326595, PF-06939999SAM-competitive; reversible bindingHematological toxicity; narrow window
Second-generationJNJ-64619178SAM/substrate-competitive; pseudoirreversibleManageable thrombocytopenia
Structural Advancements in JNJ-64619178
PharmacophoreSpiro bisamine coreOptimized SAM mimicryEnhanced target residence time
Binding kineticsk~3~ = 4.7 × 10^−4^ s^−1^Slow isomerization to EI* complexSustained sDMA suppression

Preclinical studies demonstrated JNJ-64619178’s broad antitumor activity:

  • Tumor Regression: Oral administration (10 mg/kg/day) induced regression in NSCLC xenograft models (NCI-H1048) and prolonged growth inhibition after treatment cessation [3] [5].
  • Biomarker-Driven Efficacy: Strong correlation between splicing factor mutations (e.g., SF3B1) and sensitivity in primary AML samples (ex vivo IC~50~ < 50 nM) [6].
  • Synergistic Combinations: Enhanced efficacy with ER degraders (e.g., fulvestrant) in ER+/RB1-deficient breast cancer models [2].

These advancements positioned JNJ-64619178 as a leading clinical candidate, entering phase I trials for advanced solid tumors, NHL, and lower-risk MDS (NCT03573310) [1].

Table 4: Nomenclature of JNJ-64619178

Identifier TypeName
IUPAC Name(1S,2R,3S,5R)-3-(2-(2-amino-3-bromoquinolin-8-yl)ethyl)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol
SynonymsOnametostat; JNJ64619178
CAS Registry2086772-26-9 (parent)
Molecular FormulaC~22~H~23~BrN~6~O~2~
Molecular Weight483.36 g/mol (parent)

Properties

CAS Number

2086772-26-9

Product Name

JNJ-64619178

IUPAC Name

(1S,2R,3S,5R)-3-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol

Molecular Formula

C22H23BrN6O2

Molecular Weight

483.4 g/mol

InChI

InChI=1S/C22H23BrN6O2/c23-15-8-12-3-1-11(7-16(12)28-21(15)25)2-4-13-9-17(19(31)18(13)30)29-6-5-14-20(24)26-10-27-22(14)29/h1,3,5-8,10,13,17-19,30-31H,2,4,9H2,(H2,25,28)(H2,24,26,27)/t13-,17+,18+,19-/m0/s1

InChI Key

DBSMLQTUDJVICQ-CJODITQLSA-N

SMILES

C1C(C(C(C1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N

Solubility

Soluble in DMSO

Synonyms

JNJ-64619178; JNJ 64619178; JNJ64619178.

Canonical SMILES

C1C(C(C(C1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.